
5,6-Dichloro-3H-isobenzofuran-1-one
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Overview
Description
5,6-Dichloro-3H-isobenzofuran-1-one is an organic compound that belongs to the class of phthalides, which are characterized by a lactone ring fused to a benzene ring. This compound is notable for its two chlorine atoms attached to the benzene ring at the 5 and 6 positions. Phthalides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3H-isobenzofuran-1-one typically involves the chlorination of phthalide derivatives. One common method is the direct chlorination of phthalide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3H-isobenzofuran-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to less chlorinated or dechlorinated phthalides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized phthalides.
Scientific Research Applications
5,6-Dichloro-3H-isobenzofuran-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3H-isobenzofuran-1-one involves its interaction with various molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalide: The parent compound without chlorine substituents.
3,4-Dichlorophthalide: A similar compound with chlorine atoms at the 3 and 4 positions.
5,6-Dimethylphthalide: A compound with methyl groups instead of chlorine atoms at the 5 and 6 positions.
Uniqueness
5,6-Dichloro-3H-isobenzofuran-1-one is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phthalide derivatives and useful for specific applications where these properties are advantageous.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 5,6-Dichloro-3H-isobenzofuran-1-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves chlorination of precursor isobenzofuranones under controlled conditions. For example, chlorinating agents like SOCl₂ or PCl₅ can be used in anhydrous solvents (e.g., dichloromethane) at reflux temperatures. Optimization includes adjusting stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Yield improvements (up to 75%) are achievable by optimizing temperature gradients and inert gas protection to prevent side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromaticity (e.g., δ 5.2–6.8 ppm for lactone protons).
- FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Cl bonds).
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., CCDC 1505246 for analogous structures) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 231).
Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing chlorine atoms at positions 5 and 6 increase the electrophilicity of the lactone carbonyl group. Reactivity can be quantified via DFT calculations (e.g., HOMO-LUMO gaps) and experimental kinetic studies using nucleophiles like amines or thiols. Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in biological data (e.g., phytotoxicity vs. antioxidant activity) require systematic validation:
- Dose-Response Assays : Test across concentrations (0.1–100 µM) in standardized models (e.g., Arabidopsis thaliana for phytotoxicity).
- Target Interaction Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities to enzymes like photosystem II inhibitors .
- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., methoxy vs. hydroxy groups) on bioactivity .
Q. What methodologies are recommended for analyzing the crystal structure of this compound derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Refinement with SHELXL resolves disorder in chlorine positions.
- Cambridge Structural Database (CSD) Validation : Compare bond lengths (C-Cl: ~1.74 Å) and angles with deposited analogs (e.g., CCDC 1505246) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., Cl···H contacts contributing to lattice stability) .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Methodological Answer : Stability studies under varying conditions (humidity, light, temperature) identify degradation pathways:
Properties
Molecular Formula |
C8H4Cl2O2 |
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Molecular Weight |
203.02 g/mol |
IUPAC Name |
5,6-dichloro-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C8H4Cl2O2/c9-6-1-4-3-12-8(11)5(4)2-7(6)10/h1-2H,3H2 |
InChI Key |
XWVBIBALUARHOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C=C2C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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